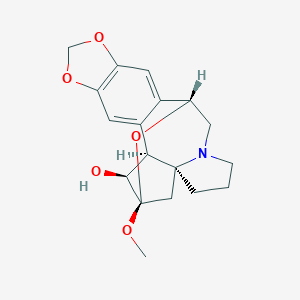

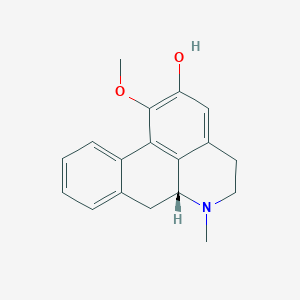

Tubotaiwine

描述

Tubotaiwine is an alkaloid isolated from the herbs of Ervatamia divaricata . It shows selective activity against L. infantum .

Synthesis Analysis

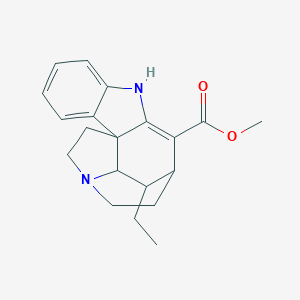

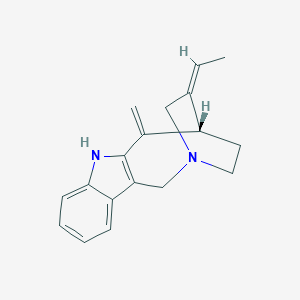

The total synthesis of Tubotaiwine has been achieved in eleven stages from tryptamine, using an intermediate involved in the synthesis of geissoschizoline . Another synthesis method involves reactions performed in oven-dried glassware under a positive pressure of nitrogen or argon .Molecular Structure Analysis

Tubotaiwine has a molecular formula of C20H24N2O2 . Its InChI is 1S/C20H24N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3/t12-,13?,18+,20+/m0/s1 .Chemical Reactions Analysis

The key steps in the synthesis of Tubotaiwine involve the construction of the C(7)-quaternary centre by cyclization of a thionium ion upon the indole 3-position and the introduction of the C(16)-methoxycarbonyl substituent by photochemical rearrangement .科学研究应用

Cardiovascular Research

Tubotaiwine has been studied for its potential protective effects against cadmium-induced hypertension in rats. It appears to reduce arterial stiffness and promote vascular remodeling, which could make it a candidate for treating hypertension .

Pharmacology

In pharmacological applications, Tubotaiwine is part of ongoing research for its therapeutic potential. It has been included in clinical trials for respiratory diseases and has shown similar antiviral activity to acyclovir, suggesting a role in treating viral infections .

Toxicology

Tubotaiwine’s role in toxicology is significant, particularly in mitigating the effects of heavy metal exposure. Studies indicate that it can reverse oxidative stress markers and reduce the content of cadmium in various tissues, highlighting its potential as a protective agent against environmental toxins .

Clinical Trials

While specific details on Tubotaiwine’s involvement in clinical trials are limited, the broader trend of using AI to accelerate clinical trial processes could potentially benefit its development. AI applications in trial design, patient recruitment, and data analysis are transforming the landscape of clinical research .

Drug Development

Tubotaiwine’s development as a drug involves exploring its bioactive properties and potential therapeutic uses. The integration of AI in drug discovery processes could expedite the development of Tubotaiwine-based treatments by enhancing molecule design and optimization .

Intellectual Property Rights

The protection of intellectual property rights is crucial for the development and commercialization of pharmaceutical compounds like Tubotaiwine. Patents ensure that innovations are safeguarded, providing a secure path for research and development efforts .

作用机制

Target of Action

Tubotaiwine, an alkaloid, has been found to have affinity for adenosine receptors . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. They play a crucial role in biochemical processes like energy transfer and signal transduction.

Mode of Action

Tubotaiwine interacts with its targets, the adenosine receptors, in a way that it regulates systolic, diastolic, and mean arterial blood pressure . It also promotes vascular responsiveness to Phe, ACh, and SNP and reverses Cd mediated decrease in eNOS and increase in iNOS expression .

Biochemical Pathways

Tubotaiwine affects the biochemical pathways related to blood pressure regulation and vascular remodeling. It reduces arterial stiffness, inhibits oxidative stress, and increases vascular remodeling . It also influences the nitric oxide synthase (NOS) pathway by reversing the Cd mediated decrease in endothelial NOS (eNOS) and increase in inducible NOS (iNOS) expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tubotaiwine. For instance, studies on other alkaloids suggest that factors such as light intensity, water availability, and nutrient supply can affect the production and concentration of alkaloids in plants . .

安全和危害

属性

IUPAC Name |

methyl 18-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAKWLFUMAABBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60986139 | |

| Record name | Methyl 4-ethyl-1,2,3a,4,5,7-hexahydro-3,5-ethanopyrrolo[2,3-d]carbazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrocondylocarpine | |

CAS RN |

6711-69-9 | |

| Record name | Tubotaiwine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-ethyl-1,2,3a,4,5,7-hexahydro-3,5-ethanopyrrolo[2,3-d]carbazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

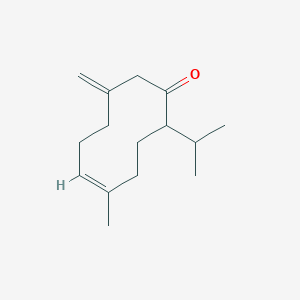

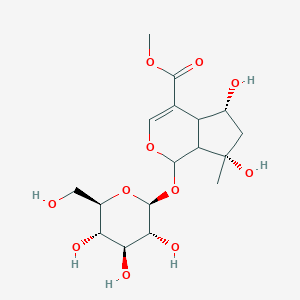

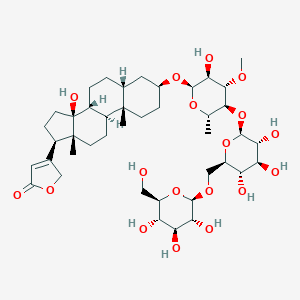

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of tubotaiwine?

A1: Tubotaiwine has the molecular formula C21H26N2O3 and a molecular weight of 354.45 g/mol.

Q2: How was tubotaiwine's structure confirmed?

A2: The structure of tubotaiwine was elucidated and confirmed using various spectroscopic techniques including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, UV spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). []

Q3: Have there been any total syntheses of tubotaiwine?

A3: Yes, several total syntheses of tubotaiwine have been reported. One approach utilized tryptamine as a starting material and involved eleven steps. [] Another strategy began with the tetracyclic intermediate and relied on the construction of the C(7)-quaternary center and the introduction of the C(16)-methoxycarbonyl substituent. [, ] The first enantioselective total syntheses of (+)-condylocarpine, (+)-isocondylocarpine, and (+)-tubotaiwine were accomplished using (1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one as a key intermediate. []

Q4: What is the stereochemistry of the natural product tubotaiwine?

A4: The relative configuration at the C(20) ethyl side chain junction in tubotaiwine has been confirmed as S through two-dimensional, high-field NMR methods. [, ]

Q5: What are the natural sources of tubotaiwine?

A5: Tubotaiwine has been isolated from various plant species, primarily those belonging to the Apocynaceae family. Some of the notable sources include:

- Conopharyngia johnstonii []

- Tabernaemontana divaricata [, ]

- Tabernaemontana pachysiphon [, ]

- Strempeliopsis strempelioides []

- Tabernaemontana elegans [, , ]

- Rauwolfia serpentina x Rhazya stricta (somatic hybrid cell culture) []

- Pleiocarpa bicarpellata []

- Alstonia angustiloba []

- Stemmadenia tomentosa []

- Aspidosperma spruceanum [, ]

- Rhazya stricta []

- Kopsia hainanensis []

- Haplophyton crooksii []

- Strychnos angolensis []

- Aspidosperma macrocarpon []

- Aspidosperma pyrifolium []

- Alstonia scholaris []

- Vallesia glabra []

Q6: Are there alternative methods to extract tubotaiwine besides traditional methods from plants?

A6: Yes, cell suspension cultures have been explored as a potential alternative source of tubotaiwine. For instance, a suspension culture of Tabernaemontana divaricata was found to produce significant amounts of tubotaiwine. [] Similarly, callus cultures of Tabernaemontana elegans were also reported to synthesize tubotaiwine. []

Q7: What are the reported biological activities of tubotaiwine?

A7: Tubotaiwine has demonstrated various biological activities, including:

- Antiplasmodial activity: Notably, tubotaiwine exhibited potent activity against Plasmodium falciparum, the parasite responsible for malaria. []

- Antibacterial activity: Tubotaiwine has shown inhibitory activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). []

- Cytotoxicity: It has demonstrated cytotoxic activity against various cancer cell lines, including chronic myelogenous leukemia (K562), human gastric carcinoma (SGC-7901), and human hepatoma (SMMC-7721) cells. []

- Antiparasitic activity: Studies have shown tubotaiwine's potential against parasites like Trypanosoma cruzi and Leishmania infantum. []

- Acetylcholinesterase inhibition: Tubotaiwine has been reported to inhibit acetylcholinesterase activity in vitro. []

- Potential in hypertension: Research suggests tubotaiwine may offer protective effects against cadmium-induced hypertension in rats by potentially reducing arterial stiffness and vascular remodeling. []

Q8: Has tubotaiwine been investigated for its antileishmanial activity?

A8: Yes, in silico studies have investigated the potential of tubotaiwine as an antileishmanial agent. Molecular docking simulations suggested that tubotaiwine interacts competitively with key Leishmania targets, such as PTR1. These results highlight tubotaiwine's potential for further investigation as a lead compound for antileishmanial drug development. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol](/img/structure/B208284.png)

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)